molecular formula C14H11NOS2 B14495516 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one CAS No. 63274-58-8

5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one

Cat. No.: B14495516
CAS No.: 63274-58-8
M. Wt: 273.4 g/mol
InChI Key: ZHKVMLLVSFONHW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a thiazine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino-ester with ethyl isothiocyanate, followed by acylation with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (Et3N) . The reaction conditions often require gentle stirring at elevated temperatures, followed by cooling and extraction with ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thieno ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazine derivatives, and various substituted thiazine compounds.

Scientific Research Applications

5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused thieno-thiazine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

63274-58-8

Molecular Formula

C14H11NOS2

Molecular Weight

273.4 g/mol

IUPAC Name

5,6-dimethyl-2-phenylthieno[2,3-d][1,3]thiazin-4-one

InChI

InChI=1S/C14H11NOS2/c1-8-9(2)17-13-11(8)14(16)18-12(15-13)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

ZHKVMLLVSFONHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)SC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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